4-propylphenyl phenoxyacetate 4-propylphenyl phenoxyacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10908666
InChI: InChI=1S/C17H18O3/c1-2-6-14-9-11-16(12-10-14)20-17(18)13-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3
SMILES: CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol

4-propylphenyl phenoxyacetate

CAS No.:

VCID: VC10908666

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

4-propylphenyl phenoxyacetate -

Description

Biological Activities

Phenoxyacetic acids and their derivatives have been studied for various biological activities, including herbicidal and insecticidal properties. The biological activity of these compounds can be influenced by substituents on the phenyl ring, such as alkyl groups like propyl.

  • Herbicidal Activity: Phenoxyacetic acids are known for their role as plant growth regulators and herbicides. They mimic the action of natural auxins, promoting cell elongation and cell division in plants, which can lead to uncontrolled growth and eventual death of the plant.

  • Insecticidal Activity: Some phenoxy derivatives have shown insecticidal properties, although specific data on 4-propylphenyl phenoxyacetate is not available.

Synthesis Methods

The synthesis of phenoxyacetic acid derivatives typically involves the reaction of a phenol with chloroacetic acid or its esters. For 4-propylphenyl phenoxyacetate, the synthesis might involve a similar approach, starting with 4-propylphenol.

Starting MaterialReagentProduct
4-PropylphenolChloroacetic Acid or Methyl Chloroacetate4-Propylphenyl Phenoxyacetate

Additional Research Directions

  • Biological Activity Studies: Investigate the herbicidal, insecticidal, or other biological activities of 4-propylphenyl phenoxyacetate using in vitro and in vivo models.

  • Synthetic Optimization: Develop efficient synthesis methods for 4-propylphenyl phenoxyacetate, exploring different reagents and conditions to improve yield and purity.

  • Structure-Activity Relationship Analysis: Conduct SAR studies to understand how the propyl substituent affects the biological activity of the compound compared to other phenoxyacetic acid derivatives.

Product Name 4-propylphenyl phenoxyacetate
Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
IUPAC Name (4-propylphenyl) 2-phenoxyacetate
Standard InChI InChI=1S/C17H18O3/c1-2-6-14-9-11-16(12-10-14)20-17(18)13-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3
Standard InChIKey QZCQFHGTUBGQLR-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2
Canonical SMILES CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2
PubChem Compound 733470
Last Modified Apr 15 2024

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270.3223 g/mol